Home > Products > Screening Compounds P35443 > GHV (sodium salt)
GHV (sodium salt) -

GHV (sodium salt)

Catalog Number: EVT-10947191
CAS Number:
Molecular Formula: C5H10NaO3+
Molecular Weight: 141.12 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

GHV is derived from gamma-valerolactone, which can be metabolized into gamma-hydroxyvalerate through enzymatic processes in the body. This compound falls under the category of sedatives, which are substances that induce relaxation and reduce anxiety. Its classification also includes being a psychoactive compound due to its effects on the central nervous system .

Synthesis Analysis

Methods of Synthesis

The synthesis of GHV typically involves the conversion of gamma-valerolactone through metabolic pathways. The primary method includes enzymatic hydrolysis, where gamma-valerolactone is acted upon by specific enzymes such as lactonases to yield GHV. This process can occur naturally in biological systems or can be facilitated in laboratory settings using isolated enzymes or synthetic methods .

Technical Details

In laboratory settings, GHV can be synthesized through the following steps:

  1. Starting Material: Gamma-valerolactone is used as the precursor.
  2. Enzymatic Reaction: The compound undergoes hydrolysis catalyzed by calcium-dependent lactonase.
  3. Purification: The resulting GHV is purified through techniques such as crystallization or chromatography to obtain a high purity product suitable for research and clinical use.
Molecular Structure Analysis

Structure

The molecular structure of GHV features a hydroxyl group (-OH) attached to a five-carbon chain, making it a derivative of butyric acid. The sodium salt form indicates that the hydrogen atom of the carboxylic acid group has been replaced by a sodium ion.

Data

  • Chemical Formula: C5H9NaO3\text{C}_5\text{H}_9\text{NaO}_3
  • Molecular Weight: 140.11 g/mol
  • CAS Number: 56279-37-9
Chemical Reactions Analysis

Reactions

GHV can participate in various chemical reactions typical for carboxylic acids and their derivatives:

  1. Esterification: Reacting with alcohols to form esters.
  2. Decarboxylation: Under specific conditions, it can lose carbon dioxide.
  3. Reduction: It can be reduced to form other hydroxyalkanoates.

Technical Details

The reactivity of GHV is influenced by its functional groups, allowing it to interact with nucleophiles and electrophiles in organic synthesis. Its behavior in biochemical pathways also highlights its role as an intermediate in metabolic processes involving fatty acids.

Mechanism of Action

Process

GHV exerts its effects primarily through interaction with neurotransmitter systems in the brain, particularly:

  • GABA Receptors: GHV has been shown to bind to GABA_B receptors, mimicking the effects of gamma-aminobutyric acid (GABA), leading to sedative effects.
  • Metabolic Pathways: It can also influence pathways that regulate neuronal excitability and synaptic transmission.

Data

Studies indicate that GHV enhances GABAergic transmission, resulting in decreased neuronal activity, which contributes to its sedative properties .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white crystalline powder.
  • Solubility: Soluble in water due to its ionic nature when in salt form.

Chemical Properties

  • pH Stability: Exhibits stability across a range of pH levels.
  • Thermal Stability: Maintains integrity under standard laboratory conditions but may decompose at elevated temperatures.

Relevant analyses have shown that GHV retains its pharmacological activity under various conditions, making it suitable for therapeutic applications .

Applications

GHV has several scientific uses, particularly in pharmacology:

  1. Therapeutic Applications: Investigated for use in treating narcolepsy and alcohol dependence due to its sedative effects.
  2. Research Tool: Utilized in studies examining GABAergic mechanisms and neuropharmacology.
  3. Analytical Chemistry: Used as a reference standard for quantifying gamma-hydroxybutyric acid and related compounds in biological samples.
Historical Context & Discovery of Gamma-Hydroxyvalerate (Sodium Salt)

Emergence in Pharmacological Literature

Gamma-hydroxyvalerate (GHV), particularly as its sodium salt, emerged in pharmacological literature as a structural analog of gamma-hydroxybutyrate (GHB) during efforts to explore the structure-activity relationships of endogenous hydroxycarboxylic acids. Initial scientific interest arose in the late 20th and early 21st centuries, driven by investigations into GHB receptor binding specificity and metabolic pathways. Early in vitro studies characterized GHV's potential interaction with gamma-aminobutyric acid type B (GABAB) receptors and putative GHB receptors, albeit with lower affinity compared to GHB [5] [7]. Unlike GHB, which is a natural metabolite of gamma-aminobutyric acid (GABA), GHV (γ-valerolactone derivative) is primarily exogenous. The first detailed pharmacological characterizations appeared alongside research into related lactones like gamma-valerolactone (GVL), identified as GHV's prodrug. These studies established that GVL undergoes rapid enzymatic hydrolysis in vivo via serum lactonases to yield the pharmacologically active GHV [5]. Research focused initially on comparative neuropharmacology, utilizing in vivo rodent models to quantify GHV's potency relative to GHB in inducing sensorimotor depression, hypnosis, and respiratory effects, revealing significantly lower potency [5].

Table 1: Key Early Pharmacological Studies of GHV (Sodium Salt)

Study FocusKey FindingsReference Context
Receptor Binding ProfilesLower affinity for GABAB and GHB receptors compared to GHB; partial agonist activity suggested [7]
Metabolic ConversionRapid hydrolysis of GVL to GHV by serum esterases/lactonases; slower blood-brain barrier penetration [5]
Relative Potency (ED₅₀)Approximately 4-5 times less potent than GHB in suppressing sensorimotor responses in mice [5]
In Silico ADMET PredictionDistinct toxicokinetic profile predicted compared to GHB and GVL [5]

Comparative Evolution with Structurally Analogous Compounds

The development of GHV (sodium salt) is intrinsically linked to the scientific and clinical trajectory of its structural analog, GHB (sodium oxybate). GHB's history is marked by distinct phases: initial exploration as an anesthetic in the 1960s, subsequent abandonment due to adverse effects (seizures, coma), emergence as a growth hormone stimulant (1980s), illicit use as a recreational drug ("date-rape drug"), and eventual FDA approval (2002) for narcolepsy/cataplexy as sodium oxybate (Xyrem®) [1] [3] [7]. This complex history profoundly influenced the cautious exploration of analogs like GHV. Chemically, GHV differs from GHB by the substitution of an ethyl group (C₂H₅) for a methyl group (CH₃) at the beta-carbon position, resulting in a five-carbon chain (C5H9O3⁻Na⁺) compared to GHB's four-carbon chain (C4H7O3⁻Na⁺). This minor structural modification significantly altered key properties:

  • Lipophilicity: The extended alkyl chain increased GHV's lipophilicity compared to GHB, theoretically enhancing passive diffusion across biological membranes like the blood-brain barrier. However, in vivo studies suggested this did not translate to significantly faster central nervous system effects, potentially due to slower prodrug conversion or active transport limitations [5].
  • Receptor Interaction & Potency: Despite the structural similarity, GHV demonstrated markedly lower potency (4-5 times) than GHB in in vivo models assessing sensorimotor inhibition, cardiorespiratory depression, and loss of righting reflex. This was attributed to reduced binding affinity at both GABAB and specific GHB receptor sites [5] [7].
  • Metabolic Pathways: While both compounds are primarily metabolized via cytosolic enzymes (e.g., dehydrogenases), GHV enters the beta-oxidation pathway for fatty acids due to its longer chain, potentially leading to distinct metabolites and kinetic profiles compared to GHB's conversion primarily to succinic semialdehyde and entry into the Krebs cycle [1] [5]. In silico toxicokinetic modeling further highlighted differences in absorption, distribution, metabolism, and excretion (ADME) between GHV, GHB, and GVL [5].

Table 2: Structural and Functional Comparison of GHV (Sodium Salt) and GHB (Sodium Oxybate)

PropertyGHV (Sodium Salt)GHB (Sodium Oxybate)
Chemical NameSodium 4-hydroxyvalerate / Sodium 5-hydroxyvalerate?Sodium 4-hydroxybutyrate
Molecular FormulaC₅H₉O₃⁻ Na⁺ (active anion)C₄H₇O₃⁻ Na⁺
Core StructureHO-CH₂-CH₂-CH₂-CH₂-COO⁻ Na⁺ (or HO-CH₂-CH₂-CH(CH₃)-CH₂-COO⁻ Na⁺)HO-CH₂-CH₂-CH₂-COO⁻ Na⁺
Key Structural DifferenceAdditional -CH₂- group (Homologation) or β-ethyl substituentReference four-carbon chain
LipophilicityHigher (Longer alkyl chain)Lower
GABAB Receptor AffinityLowerHigh (Main mediator of depressant effects)
Putative GHB Receptor AffinityLowerHigh
Relative In Vivo Potency (Animal Models)~4-5 times lower than GHBReference (High)
Primary Metabolic FateBeta-oxidation pathwaysSuccinic semialdehyde → Krebs cycle / GABA shunt

Patent Landscape and Early Industrial Applications

The patent landscape surrounding GHV (sodium salt) is less extensive than that of its predecessor GHB, but reveals strategic efforts focused on formulation science, prodrug utilization, and circumvention strategies in response to GHB's regulatory status (Schedule I/III in the US). Key themes include:

  • Controlled Release and Delivery Systems: Leveraging lessons from GHB's complex pharmacokinetics (rapid absorption, short half-life), patents explored modified-release formulations for GHV or its prodrug GVL to provide sustained therapeutic effects or reduce abuse potential. Techniques included matrix systems, multiparticulates, and ion-exchange resinates designed to modulate GHV release kinetics. For example, US11077079B1 details methods for creating GHB or analog resinates (using cation-exchange resins) for controlled release, applicable to GHV [6]. Similarly, principles outlined in US11602513 for modified-release GHB formulations (e.g., time-dependent and pH-dependent release mechanisms using combinations of polymers like methacrylic acid copolymers and microcrystalline cellulose) represent technologies potentially adaptable to GHV [8].
  • Prodrug Formulations: Patents explicitly cover GVL and its conversion to GHV, positioning it as a "legal" alternative or prodrug with distinct pharmacokinetics. These filings often emphasize its lower potency and potential for reduced toxicity compared to GHB, while acknowledging its psychoactive properties [5] [6].
  • Mixed Salt Formulations: Following the development of mixed oxybate salts (calcium, magnesium, potassium, sodium) for GHB (e.g., Xywav®) to reduce sodium load, patents like US20240182401A1 describe scalable processes for preparing mixtures of oxybate salts. Although primarily focused on GHB salts, the methodologies (e.g., reacting gamma-butyrolactone with multiple hydroxides) are broadly applicable to producing salts of other hydroxycarboxylates like GHV [4].
  • Flavor Masking and Palatability: Reflecting challenges with GHB's salty taste, patents like US10925844B2, while focused on improving GHB formulations in the fed state, highlight techniques (e.g., immediate-release microparticles, suspending agents like xanthan gum) relevant to formulating palatable oral solutions of sodium salts like GHV [2] [8].
  • Forensic and Analytical Chemistry: Patents and publications emerged detailing the synthesis, characterization, and detection methods for GHV and GVL, driven by their emergence in forensic contexts as potential "designer drug" substitutes for GHB. This includes identifying distinguishing features from GHB in analytical profiles [4] [5].

Table 3: Representative Patent Themes Relevant to GHV (Sodium Salt) Development

Patent/ApplicationPrimary FocusRelevance to GHV (Sodium Salt)
US11077079B1GHB/analog resinates for controlled releaseDirectly applicable technology for GHV controlled delivery
US11602513Modified release GHB formulations (multiparticulate systems)Formulation strategies adaptable to GHV
US20240182401A1Process for mixed oxybate salts (Ca, Mg, K, Na GHB)Methodology applicable to GHV salt mixtures
US10925844B2GHB formulations with improved fed-state PKTechniques for oral solution formulation (taste, suspension)
Research on GVL/GHV [5]Synthesis, in vivo effects, ADMET prediction of GVL (GHV prodrug)Provides foundational pharmacological & toxicological data

Properties

Product Name

GHV (sodium salt)

IUPAC Name

sodium;4-hydroxypentanoic acid

Molecular Formula

C5H10NaO3+

Molecular Weight

141.12 g/mol

InChI

InChI=1S/C5H10O3.Na/c1-4(6)2-3-5(7)8;/h4,6H,2-3H2,1H3,(H,7,8);/q;+1

InChI Key

MEGFTCUCXBRUTB-UHFFFAOYSA-N

Canonical SMILES

CC(CCC(=O)O)O.[Na+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.